molecular formula C15H11F3N4O2S B12248477 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12248477
M. Wt: 368.3 g/mol
InChI Key: LBYRIXLYWDYIPA-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide might exhibit similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group might enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(methyl)pyrimidine-2-carboxamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of both the ethoxy and trifluoromethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11F3N4O2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C15H11F3N4O2S/c1-2-24-8-3-4-9-10(7-8)25-14(20-9)22-13(23)12-19-6-5-11(21-12)15(16,17)18/h3-7H,2H2,1H3,(H,20,22,23)

InChI Key

LBYRIXLYWDYIPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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